

Application Note: Scale-Up Synthesis of 5-Bromo-3-fluoro-2-nitroaniline

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-2-nitroaniline

CAS No.: 1193385-18-0

Cat. No.: B1376292

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Executive Summary

The synthesis of polysubstituted anilines often suffers from poor regiocontrol and hazardous waste generation. This protocol outlines a two-step, high-yield synthesis of **5-Bromo-3-fluoro-2-nitroaniline** designed for gram-to-kilogram scale-up.

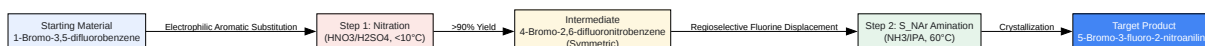
- Route: Nitration of 1-bromo-3,5-difluorobenzene followed by regioselective nucleophilic aromatic substitution (S_NAr).
- Key Advantage: Exploits the symmetry of the 4-nitro precursor to guarantee 100% regioselectivity during the amination step, eliminating the need for difficult isomer separations.
- Yield: >85% overall (optimized).

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the directing effects of the fluorine substituents.

- **Step 1 (Nitration):** The 1,3-difluoro-5-bromo substitution pattern directs the nitro group to the 4-position (para to bromine, ortho to both fluorines), creating a symmetric intermediate: 4-bromo-2,6-difluoronitrobenzene.
- **Step 2 (Amination):** The S_NAr reaction replaces one fluorine atom. Due to the symmetry of the intermediate, substitution at either the 2- or 6-position yields the identical product: **5-Bromo-3-fluoro-2-nitroaniline**.

Synthesis Workflow Diagram



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Caption: Logical workflow for the synthesis of **5-Bromo-3-fluoro-2-nitroaniline**, highlighting the symmetry-driven regiocontrol.

Process Safety Assessment (Critical)

Warning: This protocol involves nitration and pressurized ammonia reactions.

- **Exotherm Control:** The nitration step is highly exothermic. Accumulation of reagents must be avoided. Maintain temperature strictly <10°C during addition.
- **Pressure Hazards:** Step 2 uses ammonia in a sealed vessel. Ensure the reactor is rated for at least 5 bar (75 psi) pressure, although operating pressure is typically lower.
- **Chemical Burns:** HF is generated as a byproduct in Step 2 (scavenged by excess base). Handle all waste streams as fluoride-contaminated.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-difluoronitrobenzene

Mechanism: Electrophilic Aromatic Substitution (Nitration). Scale: 100 g Input.

Reagent	MW (g/mol)	Equiv.[1][2]	Amount	Role
1-Bromo-3,5-difluorobenzene	192.99	1.0	100.0 g	Starting Material
Sulfuric Acid (H ₂ SO ₄), 98%	98.08	5.0 Vol	500 mL	Solvent/Catalyst
Nitric Acid (HNO ₃), 70%	63.01	1.2	39.2 g (approx 28 mL)	Reagent

Procedure:

- Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath (-5°C).
- Dissolution: Charge H₂SO₄ (500 mL) and cool to 0°C. Add 1-Bromo-3,5-difluorobenzene (100 g) dropwise or in portions, maintaining T < 5°C.
- Nitration: Prepare a mixture of HNO₃ (28 mL) and H₂SO₄ (50 mL) (pre-cooled). Add this "mixed acid" dropwise to the reaction mixture over 60 minutes.
 - Critical: Do not allow temperature to exceed 10°C.[1]
- Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC (Hexane/EtOAc 9:1).
- Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
- Isolation: Filter the solid. Wash with cold water (3 x 200 mL) until pH of filtrate is neutral.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.
 - Expected Yield: 115–120 g (93–97%).
 - Appearance: Pale yellow crystalline solid.

Step 2: Synthesis of 5-Bromo-3-fluoro-2-nitroaniline

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). Scale: 100 g Input (Intermediate).

Reagent	MW (g/mol)	Equiv.[1][2]	Amount	Role
4-Bromo-2,6-difluoronitrobenzene	237.99	1.0	100.0 g	Intermediate
Ammonia (NH ₃), 7N in Methanol	17.03	3.0	180 mL	Reagent
Isopropanol (IPA)	60.10	5.0 Vol	500 mL	Solvent

Procedure:

- Setup: Use a pressure-rated glass reactor (e.g., Buchi or Parr) or a sealed autoclave.
- Charging: Load the intermediate (100 g) and Isopropanol (500 mL). Stir to suspend.
- Addition: Add 7N NH₃ in Methanol (180 mL). Seal the reactor.
- Reaction: Heat to 60°C. Internal pressure will rise (approx. 1–2 bar). Stir for 4–6 hours.
 - Mechanism Check: The first substitution is fast.[3] The amino group deactivates the ring, preventing double substitution.
- Work-up: Cool to Room Temperature. Vent the reactor carefully.
- Concentration: Concentrate the solvent volume by 50% under reduced pressure.
- Precipitation: Add Water (300 mL) slowly to induce crystallization of the product. Stir for 1 hour at 0–5°C.
- Filtration: Filter the bright orange/yellow solid. Wash with 1:1 IPA/Water (100 mL).
- Recrystallization (Optional): If purity <99%, recrystallize from Ethanol.

Analytical Specifications & Quality Control

Target Product: 5-Bromo-3-fluoro-2-nitroaniline

- Appearance: Yellow to Orange solid.
- Melting Point: 148–152°C.
- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 7.60 (s, 2H, -NH₂, broad exchangeable).
 - δ 7.45 (dd, J = 10.5, 2.0 Hz, 1H, Ar-H at C4).
 - δ 7.20 (d, J = 2.0 Hz, 1H, Ar-H at C6).
 - Note: Coupling constants confirm meta relationship and fluorine splitting.

HPLC Method:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
- Detection: UV @ 254 nm.
- Acceptance Criteria: Purity > 98.5% (Area %).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Temperature too high (>15°C) leading to dinitration or oxidation.	Strictly control addition rate and cooling.
Mixed Isomers in Step 1	Poor stirring creating "hot spots".	Increase agitation speed; ensure efficient heat transfer.
Incomplete Reaction in Step 2	Loss of Ammonia pressure.	Check reactor seals; use excess NH ₃ (up to 5 eq) if necessary.
Product is Oily/Sticky	Residual solvent or impurities.	Recrystallize from Ethanol/Water (80:20).

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